4-Fluoro-2-pyrazol-1-yl-benzonitrile

Lipophilicity Drug-likeness Membrane permeability

Limited access to halogen-varied pyrazolyl-benzonitrile scaffolds hampers AR antagonist SAR. 4-Fluoro-2-pyrazol-1-yl-benzonitrile (CAS 909274-71-1) provides the 4-fluoro ortho-pyrazole isomer (PSA 41.61 Ų, LogP 1.88) for halogen scanning vs. validated 2-chloro analog (IC50 69 nM). • LogP 1.88 & PSA 41.61 Ų - balanced permeability/solubility. • Ortho-pyrazole lowers PSA by 10.86 Ų vs. para isomer. • 4-Fluoro enables metabolic blocking at para position. Bulk quantities available; reliable global supply.

Molecular Formula C10H6FN3
Molecular Weight 187.17 g/mol
Cat. No. B8462397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-2-pyrazol-1-yl-benzonitrile
Molecular FormulaC10H6FN3
Molecular Weight187.17 g/mol
Structural Identifiers
SMILESC1=CN(N=C1)C2=C(C=CC(=C2)F)C#N
InChIInChI=1S/C10H6FN3/c11-9-3-2-8(7-12)10(6-9)14-5-1-4-13-14/h1-6H
InChIKeyULRMPZVCQGGMCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-2-pyrazol-1-yl-benzonitrile: Physicochemical and Scaffold Profile


4-Fluoro-2-pyrazol-1-yl-benzonitrile (CAS 909274-71-1) is a fluorinated pyrazole-benzonitrile building block with the molecular formula C10H6FN3 and a molecular weight of 187.17 g/mol . It belongs to the class of N-arylpyrazole derivatives widely employed as synthetic intermediates in medicinal chemistry and agrochemical research [1]. The compound features a 4-fluoro substituent on the benzonitrile ring ortho to the pyrazol-1-yl group, yielding a calculated LogP of 1.88 and a topological polar surface area (PSA) of 41.61 Ų . These physicochemical properties place it within favorable drug-like chemical space for fragment-based and scaffold-hopping campaigns [1].

4-Fluoro-2-pyrazol-1-yl-benzonitrile: Advantages Over Unsubstituted and Regioisomeric Analogs


Within the pyrazolyl-benzonitrile family, the precise position of the fluorine atom and the pyrazole attachment site jointly govern lipophilicity, electronic character, and molecular recognition potential. The non-fluorinated analog 2-(1H-pyrazol-1-yl)benzonitrile exhibits a lower LogP of 1.74, while the 4-pyrazol-1-yl positional isomer (4-(1H-pyrazol-1-yl)benzonitrile) shows a markedly lower LogP of 1.55 and a higher PSA of 52.47 Ų . These differences are sufficient to alter membrane permeability, protein binding, and pharmacokinetic behavior in downstream derivatives [1]. Furthermore, the closely related 2-chloro-4-(1H-pyrazol-1-yl)benzonitrile scaffold has been validated as a core structure for androgen receptor antagonists with IC50 values reaching 69 nM, confirming that the 2-halo-4-(pyrazol-1-yl)benzonitrile architecture is pharmacologically competent and that halogen identity (F vs. Cl) provides a critical parameter for structure-activity relationship (SAR) optimization [2].

4-Fluoro-2-pyrazol-1-yl-benzonitrile: Quantitative Differentiation Evidence


Lipophilicity Advantage vs. Non-Fluorinated and 4-Positional Isomers

The calculated LogP of 4-fluoro-2-pyrazol-1-yl-benzonitrile (1.88) is higher than that of its direct non-fluorinated ortho-pyrazole analog 2-(1H-pyrazol-1-yl)benzonitrile (LogP 1.74) and substantially higher than the 4-positional isomer 4-(1H-pyrazol-1-yl)benzonitrile (LogP 1.55) . The ΔLogP of +0.14 relative to the non-fluorinated ortho analog and +0.33 relative to the para-pyrazole isomer indicates that the 4-fluoro substituent combined with the ortho-pyrazole orientation confers meaningfully greater lipophilicity, a parameter directly correlated with passive membrane permeability in drug discovery contexts [1].

Lipophilicity Drug-likeness Membrane permeability Fragment-based drug design

Polar Surface Area Advantage vs. 4-Pyrazol-1-yl Isomer

The topological polar surface area (PSA) of 4-fluoro-2-pyrazol-1-yl-benzonitrile (41.61 Ų) is 20.7% lower than that of the 4-pyrazol-1-yl positional isomer 4-(1H-pyrazol-1-yl)benzonitrile (PSA 52.47 Ų), although identical to the non-fluorinated 2-pyrazol-1-yl analog (PSA 41.61 Ų) . The PSA difference is driven by the ortho vs. para pyrazole attachment geometry rather than by fluorine substitution per se, but the ortho arrangement is present only in the target compound and its non-fluorinated ortho analog. PSA values below 60 Ų are generally associated with favorable oral absorption, and values below 90 Ų correlate with blood-brain barrier penetration potential [1].

Polar surface area Oral bioavailability CNS penetration Drug design

Scaffold Validation as Androgen Receptor Antagonist Pharmacophore

The 2-chloro-4-(1H-pyrazol-1-yl)benzonitrile scaffold—structurally identical to the target compound except for the Cl→F halogen exchange at the 2-position—was designed through scaffold hopping of AR ligand-binding pocket antagonists and yielded potent AR antagonists with IC50 values reaching 69 nM in a 46-compound SAR series [1]. The lead compound 4c demonstrated effective tumor growth inhibition in an LNCaP xenograft model upon oral administration [1]. This establishes that the 2-halo-4-(pyrazol-1-yl)benzonitrile architecture is a validated pharmacophore, wherein the halogen substituent identity (F vs. Cl) modulates electronic properties (Hammett σp: F = 0.06, Cl = 0.23) without disrupting the core scaffold geometry [2]. The 4-fluoro analog thus offers a less electron-withdrawing, metabolically distinct alternative to the chloro scaffold for SAR expansion.

Androgen receptor Scaffold hopping Prostate cancer Kinase inhibitor Fluorine SAR

Regioisomeric Effect: 4-Fluoro vs. 5-Fluoro Substitution

The 4-fluoro-2-pyrazol-1-yl-benzonitrile (target) and its 5-fluoro regioisomer (5-fluoro-2-(1H-pyrazol-1-yl)benzonitrile, CAS 1200536-25-9) share identical molecular formula (C10H6FN3), molecular weight (187.17), and calculated LogP (1.88) . However, the 4-fluoro substitution places the fluorine para to the electron-withdrawing nitrile group, whereas the 5-fluoro substitution places it meta to the nitrile. This positional difference alters the aryl ring's electron density distribution and the compound's susceptibility to nucleophilic aromatic substitution and oxidative metabolism at specific positions [1]. In medicinal chemistry, para-fluorination relative to a nitrile group is known to block a primary metabolic soft spot (CYP450-mediated aromatic hydroxylation) more effectively than meta-fluorination, potentially conferring superior metabolic stability to derivatives built on the 4-fluoro scaffold [1].

Regioisomer comparison Fluorine positional effect Metabolic stability Electronic modulation

Synthetic Access via CuCN-Mediated Cyanation

4-Fluoro-2-pyrazol-1-yl-benzonitrile is accessible via CuCN-mediated Rosenmund-von Braun cyanation of 1-(2-bromo-5-fluorophenyl)-1H-pyrazole in DMF at 110 °C under nitrogen . The precursor 1-(2-bromo-5-fluorophenyl)-1H-pyrazole is itself prepared via SNAr coupling of 2-bromo-5-fluorobenzonitrile with pyrazole . This two-step sequence contrasts with the synthesis of the non-fluorinated analog 2-(1H-pyrazol-1-yl)benzonitrile, which can be prepared by direct SNAr of 2-fluorobenzonitrile with pyrazole . The requirement for the cyanation step in the 4-fluoro series reflects the different starting material availability and constitutes a relevant consideration for procurement planning and cost assessment when scaling synthesis.

Synthetic accessibility Cyanation Cross-coupling Building block procurement

4-Fluoro-2-pyrazol-1-yl-benzonitrile: Application Scenarios


AR Antagonist SAR Expansion via Halogen Scanning

Based on the validated 2-chloro-4-(1H-pyrazol-1-yl)benzonitrile AR antagonist scaffold (IC50 = 69 nM, in vivo tumor growth inhibition) [1], procurement of 4-fluoro-2-pyrazol-1-yl-benzonitrile enables systematic halogen-scanning SAR to probe electronic effects (Δσp = −0.17 for F vs. Cl) on AR binding affinity, selectivity, and metabolic stability. The lower electronegativity of fluorine relative to chlorine may reduce off-target reactivity while preserving the scaffold's pharmacophoric geometry.

Fragment-Based Drug Design with Ortho-Pyrazole Geometry

The target compound's ortho-pyrazole orientation confers a PSA of 41.61 Ų—substantially lower than the para-pyrazole isomer (52.47 Ų)—while its 4-fluoro substituent provides a LogP of 1.88, higher than both the non-fluorinated ortho analog (LogP 1.74) and the para-pyrazole isomer (LogP 1.55) [1]. This combination makes it a preferred fragment for growing lead-like molecules where balanced permeability and solubility are required.

Kinase Inhibitor Scaffold Development with Fluorinated Pyrazole

Fluorinated pyrazoles are recognized as privileged building blocks for kinase inhibitor design due to fluorine's ability to modulate pKa, conformation, and metabolic stability [1]. The 4-fluoro-2-pyrazol-1-yl-benzonitrile scaffold provides a cyano group as a hydrogen-bond acceptor and a pyrazole ring capable of coordinating the hinge region of kinase ATP-binding sites, while the 4-fluoro substituent offers a metabolic blocking strategy at the para position relative to the nitrile [2]. This scaffold is suitable for diversification via Suzuki coupling, amide formation, or pyrazole C–H functionalization.

Fluorine-Enhanced Stability in Agrochemical Intermediates

The incorporation of fluorine into pyrazole-containing agrochemical intermediates is a well-established strategy to enhance metabolic stability and environmental persistence [1]. 4-Fluoro-2-pyrazol-1-yl-benzonitrile, with its electron-withdrawing fluoro and cyano substituents, is structurally suited for elaboration into herbicidal or fungicidal pyrazole carboxamide derivatives, where the fluorine atom can retard oxidative degradation in soil and plant systems.

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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